Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-YL)carbamate
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Overview
Description
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a difluoromethyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the difluoromethyl group can produce a difluoromethyl alcohol.
Scientific Research Applications
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the difluoromethyl group can participate in electrostatic interactions. These interactions influence the compound’s reactivity and biological activity, affecting various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the difluoromethyl and hydroxy groups, making it less reactive.
Difluoromethyl carbamate: Does not have the tert-butyl group, resulting in different chemical properties.
Hydroxy carbamate: Contains a hydroxy group but lacks the difluoromethyl and tert-butyl groups.
Uniqueness
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both difluoromethyl and hydroxy groups, along with the bulky tert-butyl group, makes it a versatile compound in various chemical and biological contexts.
This detailed article provides a comprehensive overview of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-YL)carbamate, also referred to as (R)-tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate, is a carbamate compound notable for its unique molecular structure and potential biological activities. The compound features a tert-butyl group, a difluoromethyl group, and a hydroxy group, which contribute to its distinct chemical properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C8H15F2NO3, with a molecular weight of approximately 211.21 g/mol. The compound's structure allows for various interactions due to the presence of functional groups that enhance its reactivity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₅F₂NO₃ |
Molecular Weight | 211.21 g/mol |
IUPAC Name | tert-butyl N-[(2R)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate |
CAS Number | 2055849-11-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group enhances membrane permeability, facilitating cellular uptake. These interactions suggest potential roles in drug development and biochemical research.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Antibacterial Activity : Preliminary studies suggest that the compound may exhibit antibacterial effects, potentially revitalizing the efficacy of certain antibiotics through structural modifications.
- Enzyme Inhibition : The unique structure allows it to serve as a biochemical probe for studying enzyme mechanisms and protein interactions. This could lead to the development of novel inhibitors targeting specific enzymes involved in disease pathways.
Study 1: Enzyme Interaction Studies
In a study focusing on enzyme interaction mechanisms, researchers demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The hydroxy group was crucial for binding affinity, while the difluoromethyl group contributed to increased lipophilicity and bioavailability in cellular environments .
Study 2: Antibacterial Efficacy
A recent investigation evaluated the antibacterial properties of various carbamate derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Table 2: Summary of Research Findings
Properties
CAS No. |
2408972-61-0 |
---|---|
Molecular Formula |
C9H17F2NO3 |
Molecular Weight |
225.23 g/mol |
IUPAC Name |
tert-butyl N-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-8(2,3)15-7(14)12-9(4,5-13)6(10)11/h6,13H,5H2,1-4H3,(H,12,14) |
InChI Key |
LXKRBFVWQUHXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(F)F |
Origin of Product |
United States |
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